molecular formula C23H22N2O2 B10787178 (1-(5-hydroxypentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone

(1-(5-hydroxypentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone

Cat. No.: B10787178
M. Wt: 358.4 g/mol
InChI Key: RMFOASAYOXGLOW-UHFFFAOYSA-N
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Description

FUBIMINA N-(5-hydroxypentyl) metabolite: is an analytical reference standard that is structurally similar to known synthetic cannabinoids. It is a metabolite of FUBIMINA, a synthetic cannabinoid, and is primarily used in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of FUBIMINA N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of FUBIMINA. The reaction typically requires specific catalysts and controlled conditions to ensure the selective hydroxylation at the desired position .

Industrial Production Methods: : Industrial production methods for FUBIMINA N-(5-hydroxypentyl) metabolite are not widely documented, as it is primarily used for research purposes. the synthesis would likely involve large-scale chemical reactors and purification processes to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: : FUBIMINA N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of FUBIMINA N-(5-hydroxypentyl) metabolite can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemistry: : In chemistry, FUBIMINA N-(5-hydroxypentyl) metabolite is used as a reference standard for analytical methods such as mass spectrometry. It helps in the identification and quantification of synthetic cannabinoids in various samples .

Biology: : In biological research, this compound is used to study the metabolism and effects of synthetic cannabinoids in biological systems. It helps in understanding how these compounds interact with biological targets and their potential toxicological effects .

Medicine: : Although not used directly in medicine, research involving FUBIMINA N-(5-hydroxypentyl) metabolite can provide insights into the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, potentially leading to the development of new therapeutic agents .

Industry: : In the industry, this compound is used in forensic toxicology to detect and identify synthetic cannabinoids in biological samples. It is also used in quality control processes to ensure the purity and consistency of synthetic cannabinoid products .

Mechanism of Action

Mechanism of Action: : The mechanism of action of FUBIMINA N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors in the body. It binds to these receptors, leading to various physiological effects. The specific molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Comparison with Other Compounds: : FUBIMINA N-(5-hydroxypentyl) metabolite is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201. its unique hydroxylated pentyl chain distinguishes it from these compounds and may result in different pharmacological properties .

List of Similar Compounds

  • JWH-018
  • AM-2201
  • THJ-2201
  • AB-FUBINACA
  • ADB-FUBINACA

These compounds share structural similarities with FUBIMINA N-(5-hydroxypentyl) metabolite but differ in specific functional groups and side chains, leading to variations in their effects and applications .

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

[1-(5-hydroxypentyl)benzimidazol-2-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C23H22N2O2/c26-16-7-1-6-15-25-21-14-5-4-13-20(21)24-23(25)22(27)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14,26H,1,6-7,15-16H2

InChI Key

RMFOASAYOXGLOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCO

Origin of Product

United States

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